molecular formula C17H14BrCl2N3O2 B15014390 (3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide

Katalognummer: B15014390
Molekulargewicht: 443.1 g/mol
InChI-Schlüssel: GMTBLESPXNEBOK-LSHDLFTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the core butanamide structure, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. Common reagents used in these reactions include bromine, chlorine, and formamide, under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3E)-N-(4-CHLOROPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(4-FLUOROPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chlorinated or fluorinated analogs. This uniqueness can lead to different biological activities and chemical properties, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C17H14BrCl2N3O2

Molekulargewicht

443.1 g/mol

IUPAC-Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dichlorobenzamide

InChI

InChI=1S/C17H14BrCl2N3O2/c1-10(8-16(24)21-13-5-2-11(18)3-6-13)22-23-17(25)14-7-4-12(19)9-15(14)20/h2-7,9H,8H2,1H3,(H,21,24)(H,23,25)/b22-10+

InChI-Schlüssel

GMTBLESPXNEBOK-LSHDLFTRSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/CC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.